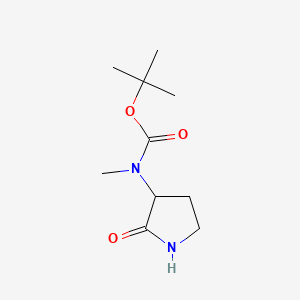![molecular formula C11H22Cl2N2O B15297542 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1,9-Diazaspiro[55]undecan-1-yl}ethan-1-one dihydrochloride is a chemical compound with a unique spirocyclic structure
Méthodes De Préparation
The synthesis of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:
Formation of the spirocyclic core: The spirocyclic structure is formed through a cyclization reaction involving appropriate precursors.
Introduction of the ethanone group: The ethanone group is introduced via an acylation reaction.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms or the ethanone group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: Similar spirocyclic structure but different substitution pattern.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the spirocyclic ring.
1,4-Diazaspiro[5.5]undecan-3-one: Different position of the carbonyl group in the spirocyclic ring.
The uniqueness of 1-{1,9-Diazaspiro[5
Propriétés
Formule moléculaire |
C11H22Cl2N2O |
|---|---|
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11;;/h12H,2-9H2,1H3;2*1H |
Clé InChI |
QLIARDZNTOCYAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCCC12CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)

![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)



![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)



